molecular formula C10H5ClF3N3 B1456570 2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine CAS No. 1053658-32-4

2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine

Cat. No. B1456570
M. Wt: 259.61 g/mol
InChI Key: WOTYMJCGCPZRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are considered to be derived from the unique physicochemical properties of fluorine . Fluorine has the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Several studies have explored the synthesis of triazine derivatives for their antimicrobial properties. For example, research on novel bisaryl hydrazino-s-triazine derivatives revealed their preparation and characterization, with some compounds displaying microbial activity against gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007). Similarly, the synthesis of 2-(6-fluorobenzothiazole-2′-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazines demonstrated antimicrobial activity, highlighting the biological relevance of these compounds (Sareen, Khatri, Jain, & Sharma, 2006).

Chemical Reactions and Material Science

Triazine derivatives also play a significant role in various chemical reactions and the development of materials with unique properties. The application of halomethyl 1,3,5-triazine as a photoinitiator or co-initiator for acrylate monomer polymerization demonstrates the utility of these compounds in the polymer science field, offering avenues for advanced material synthesis (Kabatc, Czech, & Kowalczyk, 2011). Furthermore, the development of dendrimeric melamine-cored complexes capped with triazine derivatives indicates their potential in creating materials with specific magnetic behaviors, showcasing the versatility of triazine cores in materials science (Uysal & Koç, 2010).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3/c11-9-16-5-15-8(17-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYMJCGCPZRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.